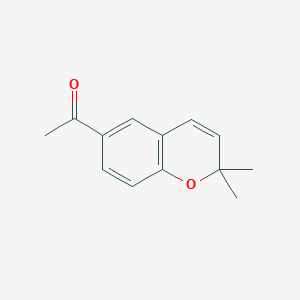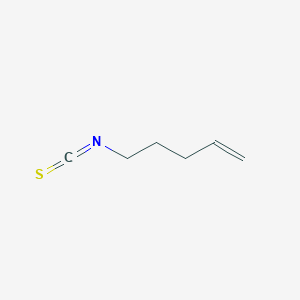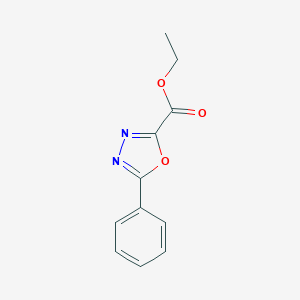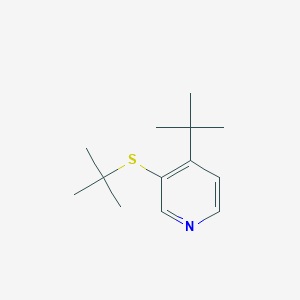![molecular formula C14H13NO5S B101525 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 18738-58-4](/img/structure/B101525.png)
4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
Vue d'ensemble
Description
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It has a molecular formula of C14H13NO5S and an average mass of 307.322 Da .
Molecular Structure Analysis
The InChI code for 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid is 1S/C14H13NO5S/c1-20-12-6-4-11(5-7-12)15-21(18,19)13-8-2-10(3-9-13)14(16)17/h2-9,15H,1H3,(H,16,17) . This indicates the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a benzoic acid group.Physical And Chemical Properties Analysis
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a powder with a melting point of 275-277 degrees Celsius . It has a molecular weight of 307.33 .Applications De Recherche Scientifique
Inhibitor of Cytosolic Phospholipase A2α
The N, N -disubstituted 4-sulfamoylbenzoic acid derivative, which includes 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid, was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids, and inhibitors of this enzyme are expected to provide new treatment options for inflammatory conditions .
Synthesis of 4-Sulfamoylbenzoyl Chloride
4-Sulfamoylbenzoic acid, a related compound, is used to synthesize 4-sulfamoylbenzoyl chloride . This compound could potentially be used in the synthesis of a variety of other chemical compounds.
Synthesis of Isocyanate Derivatives
4-Sulfamoylbenzoic acid is also used in the synthesis of isocyanate derivatives . These derivatives have a wide range of applications in the field of organic chemistry.
Esterification of Alcohols
4-Sulfamoylbenzoic acid can be used in the esterification of alcohols . This is a key reaction in organic chemistry, used in the production of esters from carboxylic acids and alcohols.
Crosslinking Reagent
4-Sulfamoylbenzoic acid is a crosslinking reagent used widely in organic synthesis . Crosslinking is a process that can alter the physical properties of a polymer by changing its molecular structure.
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-6-4-11(5-7-12)15-21(18,19)13-8-2-10(3-9-13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUCYPSKRMZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368311 | |
| Record name | 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid | |
CAS RN |
18738-58-4 | |
| Record name | 4-[[(4-Methoxyphenyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18738-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














